2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
CAS No.:
Cat. No.: VC15193722
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O2S |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |
| Standard InChI Key | BKSQOUHUSZUZII-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone, reflects its bipartite structure: a benzothiazole moiety (C₇H₅NS) fused to a piperidine ring (C₅H₁₁N) that is further functionalized with a 4-methoxybenzoyl group (C₈H₇O₂) . The molecular formula is C₂₀H₂₀N₂O₂S, with a molecular weight of 352.5 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₂S |
| Molecular Weight | 352.5 g/mol |
| SMILES | COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
| InChIKey | BKSQOUHUSZUZII-UHFFFAOYSA-N |
The benzothiazole ring contributes aromaticity and planar rigidity, while the piperidine moiety introduces conformational flexibility, enabling interactions with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous benzothiazole derivatives reveal distinct signals:
-
¹H NMR: Aromatic protons resonate between δ 7.46–8.64 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
-
¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 167–170 ppm, while benzothiazole carbons appear at δ 120–153 ppm .
Infrared (IR) spectroscopy typically shows stretches for C=O (~1645 cm⁻¹) and aromatic C-H (~2921 cm⁻¹) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves multi-step reactions, often employing:
-
Michael Addition-Cyclization: Reacting N-arylsulfonated guanidines with enamines to form pyrimidine intermediates .
-
Nucleophilic Substitution: Introducing the piperidine ring via substitution reactions using potassium hydroxide as a base .
-
Benzoylation: Attaching the 4-methoxybenzoyl group using acyl chlorides or anhydrides under reflux conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KOH, dioxane, reflux, 2 h | 65–75 |
| Benzoylation | 4-Methoxybenzoyl chloride, Et₃N, DCM | 80–85 |
Optimization Challenges
Side reactions, such as open-chain byproduct formation, necessitate precise control of stoichiometry and temperature . Recrystallization from dimethylformamide (DMF) or ethanol improves purity, with final compounds typically achieving >95% purity via HPLC .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzothiazole core. Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are often required for in vitro assays . Stability studies indicate degradation under acidic conditions (pH < 4), with a half-life of 12–24 hours in phosphate buffer (pH 7.4) .
Lipophilicity and Permeability
The calculated logP value (cLogP = 3.8) suggests moderate lipophilicity, favorable for blood-brain barrier penetration . In silico predictions using the QikProp module indicate moderate Caco-2 permeability (25 nm/s), suggesting potential oral bioavailability .
| Compound | MIC (E. coli) | MBC (E. coli) | MIC (C. albicans) |
|---|---|---|---|
| 2j | 0.23 mg/mL | 0.47 mg/mL | 0.12 mg/mL |
| 2d | 0.94 mg/mL | 1.88 mg/mL | 0.06 mg/mL |
Anticancer Mechanisms
Molecular docking studies suggest tubulin polymerization inhibition by binding to the colchicine site (binding energy = −9.2 kcal/mol). This interaction disrupts mitotic spindle formation, inducing apoptosis in cancer cell lines (IC₅₀ = 2.1–4.5 μM) .
Computational and Molecular Modeling Insights
Docking Studies
AutoDock Vina simulations reveal strong interactions with E. coli MurB (PDB: 1MBT):
ADMET Predictions
SwissADME predictions indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume